![molecular formula C25H29N3O4 B2819300 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 2034589-54-1](/img/structure/B2819300.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Molecular Formula
The molecular formula of this compound is C23H26N4O4 with a molecular weight of approximately 410.48 g/mol.
Structural Features
The compound features:
- A benzo[d]oxazole ring that provides unique electronic properties.
- A piperidine ring that enhances solubility and bioavailability.
- A dihydrobenzofuran moiety that contributes to its biological activity.
Interaction with Receptors
Research indicates that this compound may interact with various biological targets, notably:
- Dopamine D2 Receptors : By blocking these receptors, the compound modulates dopamine release in the brain, which could have implications for neurological disorders.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes. For example:
- Poly(ADP-ribose) polymerase (PARP) : Some derivatives of related compounds have shown IC50 values in the low micromolar range, indicating potential as PARP inhibitors .
Anticancer Potential
Studies have highlighted the anticancer properties of related compounds. For instance:
- Certain derivatives have demonstrated selective cytotoxicity in cancer cell lines deficient in BRCA2, suggesting potential therapeutic applications in cancer treatment .
Anti-inflammatory and Antimicrobial Effects
Compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial activities. The presence of the benzo[d]oxazole ring is believed to contribute to these effects through modulation of inflammatory pathways and microbial growth inhibition.
Neuropharmacological Effects
Given its interaction with dopamine receptors, the compound may also exhibit neuropharmacological effects, potentially beneficial in treating conditions such as schizophrenia or Parkinson's disease.
Study on PARP Inhibition
A notable study synthesized novel substituted derivatives based on the dihydrobenzofuran structure. The lead compound showed significant inhibition of PARP activity with an IC50 value of 9.45 μM. Structural modifications enhanced potency dramatically in some derivatives .
Selective Cytotoxicity in Cancer Models
In experimental models, compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(dihydrobenzofuran)) exhibited selective cytotoxicity against BRCA-deficient cells, highlighting their potential as targeted cancer therapies .
Comparative Analysis
Compound Name | Structure Type | IC50 (μM) | Biological Activity |
---|---|---|---|
Lead Compound | Dihydrobenzofuran derivative | 9.45 | PARP inhibitor |
Compound 66 | Dihydrobenzofuran derivative | 0.531 | Selective cytotoxicity in BRCA-deficient cells |
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-25(2)14-18-6-5-9-21(23(18)32-25)30-16-22(29)26-15-17-10-12-28(13-11-17)24-27-19-7-3-4-8-20(19)31-24/h3-9,17H,10-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCURHNLDJQFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.